molecular formula C9H20O B019692 (6S)-6-methyloctan-1-ol CAS No. 110453-78-6

(6S)-6-methyloctan-1-ol

Cat. No. B019692
M. Wt: 144.25 g/mol
InChI Key: WWRGKAMABZHMCN-VIFPVBQESA-N
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Description

(6S)-6-methyloctan-1-ol, otherwise known as (6S)-6-methyl-1-octanol, is an organic compound belonging to the class of alcohols. It is an isomer of (6R)-6-methyloctan-1-ol, and the two compounds have the same molecular formula, C8H18O, but differ in the orientation of their methyl groups. (6S)-6-methyloctan-1-ol is a colorless liquid with a pleasant odor and a boiling point of 158°C. It is a naturally occurring compound, found in some essential oils, and is used as an intermediate in the synthesis of various compounds, such as surfactants and pharmaceuticals.

Scientific Research Applications

  • Synthesis of Alarm Pheromone Components : The synthesis of racemic 6-methyloctan-3-one, a component of ant alarm pheromones, demonstrates the use of (6S)-6-methyloctan-1-ol in creating substances that mimic natural insect communication chemicals. This is an effective method for studying insect behavior and potentially controlling pest populations (Sultanov, Samoilova, & Dzhemilev, 2015).

  • Synthesis of Pheromone Analogs : The reductive metalloethylation of 1-alkenes in the presence of tantalum complexes, used for synthesizing compounds like 6-methylnonan-3-one and 3-methylheptanoic acid, highlights the potential of (6S)-6-methyloctan-1-ol in creating analogs of insect pheromones (Sultanov et al., 2018).

  • Study of Cryptochiral Properties : The synthesis and characterization of the enantiomer (S)-(-)-[VCD(+)984]-1 of 4-ethyl-4-methyloctane, related to (6S)-6-methyloctan-1-ol, sheds light on the cryptochiral properties of such compounds, important for understanding molecular chirality (Kuwahara et al., 2010).

  • Synthesis of Chiral Alcohols for Pheromone Production : The creation of chiral alcohols, including those with methyl-branched carbon skeletons like (6S)-6-methyloctan-1-ol, is crucial in the synthesis of insect pheromones, indicating a direct application in entomology and pest control (Kovalenko & Mineeva, 2014).

  • Quantitative Extraction of Iron(III) : 4-methylpentan-2-ol, a compound related to (6S)-6-methyloctan-1-ol, is used for the quantitative extraction of iron(III) from hydrochloric acid solutions, demonstrating the potential application in analytical chemistry (Gawali & Shinde, 1974).

  • Safety in Animal Feeding : Chemical group 6 compounds, including (6S)-6-methyloctan-1-ol, are considered safe for use in animal feed at specific levels. However, they may cause irritation to skin, eyes, and respiratory tract, indicating the importance of safe handling practices (Westendorf, 2012).

  • Fragrance Ingredient : Isooctan-1-ol, similar to (6S)-6-methyloctan-1-ol, is used as a fragrance ingredient. This demonstrates the potential application of (6S)-6-methyloctan-1-ol in the fragrance industry (Mcginty, Scognamiglio, Letizia, & Api, 2010).

properties

IUPAC Name

(6S)-6-methyloctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGKAMABZHMCN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543499
Record name (6S)-6-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S)-6-methyloctan-1-ol

CAS RN

110453-78-6
Record name (6S)-6-Methyloctan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Adhami, H Farooqi, MZ Abdin… - Anti-Cancer Agents in …, 2021 - ingentaconnect.com
Background: Chlorophytum comosum, popularly known as Spider Ivy, is used as a medicinal plant in traditional Chinese medicine, however, its detailed chemical composition and …
Number of citations: 4 www.ingentaconnect.com
S ADHAMI, H Farooqi, MZ ABDIN, RAM Prasad… - 2020 - researchsquare.com
Background Chlorophytum comosum popularly known as Spider Ivy is an important medicinal plant in traditional Chinese medicine utilized in the treatment of many ailments, however …
Number of citations: 3 www.researchsquare.com

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